

N-Butylscopolammonium Bromide-d9 CAS number and molecular formula

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Compound of Interest

Compound Name: *N-Butylscopolammonium
Bromide-d9*

Cat. No.: *B13864987*

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An In-depth Technical Guide to N-Butylscopolammonium Bromide-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Butylscopolammonium Bromide-d9**, a deuterated isotopologue of the anticholinergic and antispasmodic agent, N-Butylscopolammonium Bromide (also known as Hyoscine Butylbromide or Buscopan®). This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for quantitative analysis and pharmacokinetic studies.

Core Compound Details

N-Butylscopolammonium Bromide-d9 is the deuterated form of N-Butylscopolammonium Bromide, where nine hydrogen atoms on the N-butyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of the parent drug in biological matrices.

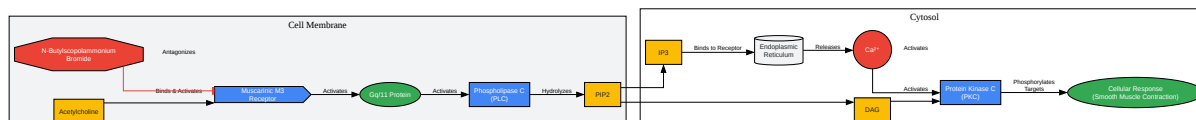
Data Presentation: Physicochemical Properties

Property	Value	Notes
CAS Number	Not Assigned	The CAS number for the deuterated compound is not consistently reported. Some suppliers list it as "NA" (Not Available), while others may incorrectly reference the CAS number of the non-deuterated parent compound (149-64-4). Researchers should verify the identity of the material through analytical means.
Molecular Formula	C ₂₁ H ₂₁ D ₉ BrNO ₄	Variations such as C ₂₁ H ₂₁ D ₉ NO ₄ •Br are also cited by suppliers. The provided formula is the most commonly accepted representation. [1] [2]
Molecular Weight	~449.4 g/mol	Slight variations in the reported molecular weight (e.g., 449.37, 449.43) exist between different commercial sources. [1] [2] [3]
Synonyms	Hyoscine Butylbromide-d ₉ , Scopolamine Butylbromide-d ₉ , Buscopan-d ₉	

Mechanism of Action and Signaling Pathway

N-Butylscopolammonium Bromide is a peripherally acting antimuscarinic agent.[\[4\]](#)[\[5\]](#) It functions as a competitive antagonist of acetylcholine at muscarinic receptors on smooth muscle cells, particularly the M3 subtype.[\[4\]](#)[\[5\]](#) This antagonism blocks parasympathetic nerve stimulation, leading to smooth muscle relaxation and a reduction in spasms in the gastrointestinal, biliary, and genitourinary tracts.[\[5\]](#)[\[6\]](#)[\[7\]](#) Due to its quaternary ammonium structure, it does not readily cross the blood-brain barrier, resulting in minimal central nervous system side effects.[\[5\]](#)

The signaling pathway initiated by the activation of M3 muscarinic receptors, which N-Butylscopolammonium Bromide antagonizes, is depicted below.



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Muscarinic M3 receptor signaling pathway antagonized by N-Butylscopolammonium Bromide.

Experimental Protocols

Synthesis of N-Butylscopolammonium Bromide-d9

A direct synthesis of deuterium-labeled N-Butylscopolammonium Bromide has been described. The general protocol involves the quaternization of scopolamine with a deuterated butylating agent.[8]

Materials:

- Scopolamine
- n-Butyl-d9 bromide
- Tetrahydrofuran (THF), anhydrous

Procedure:

- Dissolve scopolamine in anhydrous tetrahydrofuran.

- Add n-butyl-d9 bromide to the solution. The molar ratio of scopolamine to n-butyl-d9 bromide should be optimized, with a slight excess of the deuterated reagent being typical.
- Heat the reaction mixture to reflux and maintain for an extended period (e.g., 20-50 hours), monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).
- Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
- Isolate the crude **N-Butylscopolammonium Bromide-d9** by decantation or filtration.
- Purify the crude product by recrystallization, for example, using methanol, to obtain the final product of high purity.

Note: This is a generalized procedure based on published methods for the non-deuterated and analogous labeled compounds.[8][9] Researchers should consult specific literature and perform appropriate safety assessments before conducting this synthesis.

Quantification of N-Butylscopolamine in Human Plasma using UHPLC-MS/MS

N-Butylscopolammonium Bromide-d9 is primarily used as an internal standard (IS) for the accurate quantification of N-Butylscopolamine in biological samples.

Sample Preparation (Solid-Phase Extraction - SPE):

- To 0.6 mL of human plasma, add 100 µL of **N-Butylscopolammonium Bromide-d9** working solution (e.g., 1000 pg/mL in ultrapure water) and 500 µL of ultrapure water.
- Vortex the mixture for 3 minutes.
- Condition an SPE cartridge (e.g., C18) with methanol followed by ultrapure water.
- Load the plasma sample onto the SPE cartridge.
- Wash the cartridge with a suitable solvent to remove interferences.
- Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol or acetonitrile).

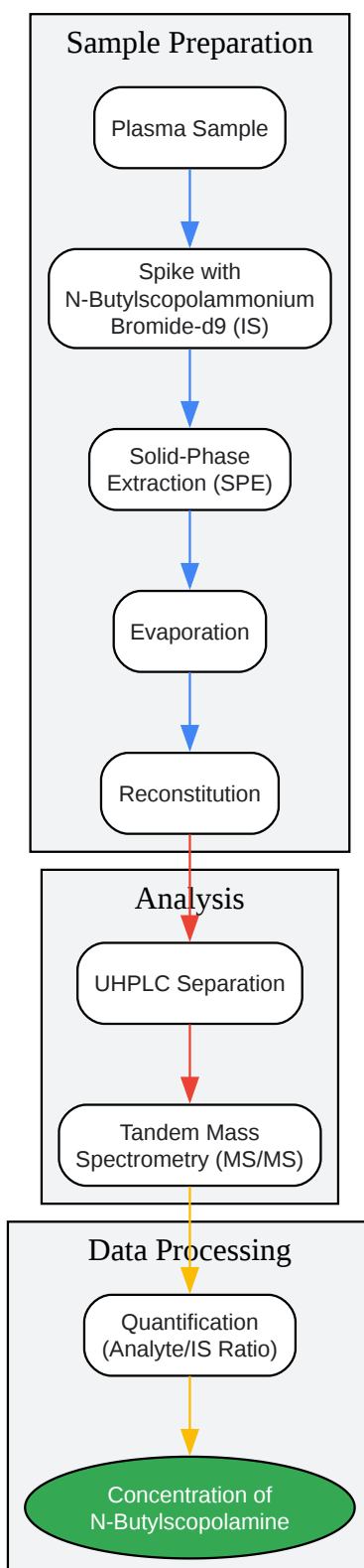
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection into the UHPLC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

Parameter	Condition
UHPLC Column	C18 or Phenyl column (e.g., 50 x 2.1 mm, 1.7 μ m)
Mobile Phase	Acetonitrile and an aqueous buffer (e.g., 2 mM ammonium formate with 0.02% formic acid)
Elution	Isocratic or gradient
Flow Rate	~0.3 - 0.5 mL/min
Injection Volume	5 - 10 μ L
Ionization Source	Electrospray Ionization (ESI), Positive Mode
MS Detection	Multiple Reaction Monitoring (MRM)
MRM Transition (Analyte)	m/z 360.3 \rightarrow 194.0
MRM Transition (IS - d9)	m/z 369.0 \rightarrow 203.0
Collision Energy	Optimized for each transition (e.g., ~22 eV)

Note: These are example conditions and should be optimized for the specific instrumentation and application.

The workflow for using **N-Butylscopolammonium Bromide-d9** as an internal standard in a typical bioanalytical method is illustrated below.



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Workflow for quantification of N-Butylscopolamine using its deuterated internal standard.

This guide provides essential technical information for the effective use of **N-Butylscopolammonium Bromide-d9** in a research and development setting. As with any chemical substance, it is imperative to consult the Safety Data Sheet (SDS) and handle the compound in a controlled laboratory environment.

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